2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Description
2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H20Cl2N4O2 and its molecular weight is 455.34. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structural complexity suggests a variety of interactions with biological systems, making it a candidate for pharmacological exploration. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C23H20Cl2N4O2
- Molecular Weight : 455.34 g/mol
- CAS Number : 540486-20-2
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail these activities based on various studies.
Anticancer Activity
Studies have demonstrated that the compound possesses significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In vitro studies assessed its effects on pro-inflammatory cytokine production:
- Cytokines Measured :
- TNF-alpha
- IL-6
Results indicated a notable decrease in cytokine levels when treated with the compound compared to control groups.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 75 |
IL-6 | 200 | 90 |
This suggests that the compound may inhibit NF-kB activation, which is crucial in inflammatory responses.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Escherichia coli | 15 |
The results indicate that the compound has potential as a broad-spectrum antimicrobial agent.
Case Studies
A series of case studies have been documented to further elucidate the biological activity of this compound:
- Case Study on Anticancer Efficacy : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation compared to untreated controls.
- Clinical Implications : Preliminary clinical trials have been initiated to assess the safety and efficacy in human subjects suffering from chronic inflammatory diseases.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2/c1-23(2)10-17-19(18(31)11-23)20(12-3-6-14(30)7-4-12)29-22(26-17)27-21(28-29)15-8-5-13(24)9-16(15)25/h3-9,20,30H,10-11H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLMYXRRGHKPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N2)C5=CC=C(C=C5)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.